molecular formula C11H13FN4O2S B2474976 4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride CAS No. 2411227-61-5

4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride

Cat. No.: B2474976
CAS No.: 2411227-61-5
M. Wt: 284.31
InChI Key: OXKYZBWPWMVQOX-UHFFFAOYSA-N
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Description

4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride is a complex organic compound that features a piperazine ring substituted with a cyano group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could produce a variety of sulfonamide derivatives .

Scientific Research Applications

4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is similar to that of other sulfonyl fluoride-containing compounds used in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O2S/c1-9-10(8-13)2-3-11(14-9)15-4-6-16(7-5-15)19(12,17)18/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKYZBWPWMVQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)S(=O)(=O)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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